molecular formula C7H12O2 B3045060 4-(Methoxymethylene)tetrahydro-2H-pyran CAS No. 101765-10-0

4-(Methoxymethylene)tetrahydro-2H-pyran

Cat. No. B3045060
CAS RN: 101765-10-0
M. Wt: 128.17 g/mol
InChI Key: ANDWZAKFRDMSAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methoxymethylene)tetrahydro-2H-pyran is a chemical compound with the molecular formula C7H12O2 . It is not intended for human or veterinary use and is used for research purposes only.


Synthesis Analysis

The synthesis of pyran derivatives, such as 4-(Methoxymethylene)tetrahydro-2H-pyran, often involves multicomponent reaction (MCR) approaches . These methods are favored due to their high efficiency, atom economy, short reaction times, low cost, and green reaction conditions . The synthesis of tetrahydropyran, a related compound, can be achieved by the hydrogenation of the 3,4- isomer of dihydropyran with Raney nickel .


Molecular Structure Analysis

The molecular structure of 4-(Methoxymethylene)tetrahydro-2H-pyran consists of a six-membered ring containing five carbon atoms and one oxygen atom . The molecular weight of this compound is 128.17 g/mol.


Chemical Reactions Analysis

Tetrahydropyrans, such as 4-(Methoxymethylene)tetrahydro-2H-pyran, are commonly used as protecting groups in organic synthesis . They are derived from the reaction of alcohols and 3,4-dihydropyran . These ethers are resilient to a variety of reactions .

Scientific Research Applications

  • Synthesis and Reactions with Iodine :

    • Singh et al. (2001) synthesized 2-(4-Ethoxyphenlytelluromethyl)tetrahydro-2H-pyran and explored its reactions with iodine and its ligation with various metals like Ru(II), Cu(I), and Hg(II). This research demonstrates the compound's potential in forming complex structures and its reactivity with iodine (Singh et al., 2001).
  • Catalysis and Isomerization :

    • Shikanai et al. (2009) investigated the Rh-catalyzed isomerization and intramolecular redox reaction of alkynyl ethers, yielding dihydropyrans. This study highlights the compound's role in facilitating complex chemical reactions (Shikanai et al., 2009).
  • Electroluminescent Device Applications :

    • Yang et al. (2007) synthesized a series of red dopants, including 4-(dicyanomethylene)-2-methyl-6-(o-methoxy(p-diethylamino))-4H-pyran, for use in organic light-emitting diodes (OLEDs). This application shows its utility in the field of optoelectronics (Yang et al., 2007).
  • Diamide Synthesis :

    • Agekyan and Mkryan (2015) researched the reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with anesthesin, leading to the formation of various diamides. This showcases the compound's role in the synthesis of diverse chemical structures (Agekyan & Mkryan, 2015).
  • Library of Non-Natural Compounds :

    • Zaware et al. (2011) synthesized a library of substituted tetrahydropyrones, demonstrating the compound's versatility in creating a wide range of structurally diverse non-natural compounds for biological screening (Zaware et al., 2011).
  • Kinetics and Mechanism Studies :

    • Álvarez-Aular et al. (2018) investigated the kinetics and mechanism of the homogeneous, unimolecular gas-phase elimination of tetrahydropyranyl phenoxy ethers, providing insights into the reaction dynamics of compounds like 4-(Methoxymethylene)tetrahydro-2H-pyran (Álvarez-Aular et al., 2018).
  • Synthesis of Polyketide Spiroketals :

    • Meilert et al. (2004) focused on the non-iterative asymmetric synthesis of C15 polyketide spiroketals using a method involving 4-(Methoxymethylene)tetrahydro-2H-pyran. This demonstrates its utility in synthesizing complex organic molecules (Meilert et al., 2004).

properties

IUPAC Name

4-(methoxymethylidene)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-8-6-7-2-4-9-5-3-7/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDWZAKFRDMSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60552898
Record name 4-(Methoxymethylidene)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60552898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101765-10-0
Record name 4-(Methoxymethylidene)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60552898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred suspension of (methoxymethyl)triphenylphosphonium chloride (24.82 g, 72.41 mmol) in THF (250 mL) cooled in an ice-water bath was added n-BuLi (24.76 mL or 2.42M solution in hexane, 59.93 mmol). The reaction mixture was allowed to warm to room temperature for 1 h and then recooled in an ice-water bath and a solution of tetrahydro-4H-pyran-4-one (5.00 g, 49.94 mmol) in THF (10 mL) added. After 20 min the reaction mixture was concentrated to an oily reside, the residue was triturated with Et2O (150 mL), and the supernatant was decanted. This process was repeated (6×75 mL), and the combined supernatants were concentrated to give crude title compound (7.3 g) as an orange oil. Flash chromatography (10×18 cm) eluting with a gradient (5-10%) of EtOAc/hexane gave the title compound (2.25 g, 35%) as a volatile, colorless oil. TLC: Rf 0.13 (5:95 EtOAc:hexane). 1H NMR: δ 5.85 (s, 1H, vinyl), 3.69-3.61 (m, 4H, CH2OCH2), 3.56 (s, 3H, OCH3), 2.32 and 2.06 (pr t, 4H, 2×CH2).
Quantity
24.82 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
24.76 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
35%

Synthesis routes and methods II

Procedure details

Tetrahydro-4H-pyran-4-one (5.00 g, 50 mmol) was dissolved in tetrahydrofuran (250 ml) and cooled in an ice-water bath. To this solution was added n-butyl lithium (24 ml of a 2.5M solution in hexane, 60 mmol) and the reaction mixture was then allowed to warm to room temperature and stirred for 1 hour. This was then cooled to 0° C. and a solution of (methoxymethyl)triphenyl phosphonium chloride (25.6 g, 75 mmol) in tetrahydrofuran (10 ml) was added and the reaction stirred for 30 minutes. The reaction mixture was then concentrated under reduced pressure and the residue triturated with diethyl ether (10×), decanting the supernatant each time. The combined supernatants were then evaporated under reduced pressure. The residue was purified by column chromatography on silica gel using an elution gradient of pentane:ethyl acetate (95:5 to 90:10) to provide the title compound, 1.80 g.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
25.6 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Methoxymethylene)tetrahydro-2H-pyran
Reactant of Route 2
Reactant of Route 2
4-(Methoxymethylene)tetrahydro-2H-pyran
Reactant of Route 3
4-(Methoxymethylene)tetrahydro-2H-pyran
Reactant of Route 4
4-(Methoxymethylene)tetrahydro-2H-pyran
Reactant of Route 5
4-(Methoxymethylene)tetrahydro-2H-pyran
Reactant of Route 6
Reactant of Route 6
4-(Methoxymethylene)tetrahydro-2H-pyran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.